molecular formula C18H28N2S B216351 1-(4-Butylphenyl)-3-cycloheptylthiourea

1-(4-Butylphenyl)-3-cycloheptylthiourea

Cat. No.: B216351
M. Wt: 304.5 g/mol
InChI Key: QOHVLZYPPLLFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butylphenyl)-3-cycloheptylthiourea is a thiourea derivative characterized by a 4-butylphenyl group and a cycloheptyl moiety attached to the thiourea core (N–C(=S)–N). Thioureas are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, due to their ability to engage in hydrogen bonding and hydrophobic interactions. The cycloheptyl group, a seven-membered carbon ring, offers moderate rigidity compared to smaller cyclic systems, which may influence conformational flexibility and binding specificity.

Properties

Molecular Formula

C18H28N2S

Molecular Weight

304.5 g/mol

IUPAC Name

1-(4-butylphenyl)-3-cycloheptylthiourea

InChI

InChI=1S/C18H28N2S/c1-2-3-8-15-11-13-17(14-12-15)20-18(21)19-16-9-6-4-5-7-10-16/h11-14,16H,2-10H2,1H3,(H2,19,20,21)

InChI Key

QOHVLZYPPLLFRS-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of 1-(4-Butylphenyl)-3-cycloheptylthiourea with three structurally related analogs from the literature.

Structural and Functional Differences

a. 1-Benzoyl-3-(4-n-butylphenyl)thiourea
  • Substituents :
    • R1: 4-n-butylphenyl (hydrophobic alkyl chain).
    • R2: Benzoyl (electron-withdrawing aromatic group).
  • Crystallographic data indicates planar geometry, favoring π-π stacking interactions .
  • Comparison :
    • Unlike the cycloheptyl group in the target compound, the benzoyl moiety introduces polarity, which may reduce lipid solubility but improve binding to polar active sites.
b. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol Derivative
  • Substituents: R1: 3-Chlorophenyl (electron-withdrawing chloro group). R2: Bicyclo[2.2.1]heptane (norbornane-like rigid structure).
  • The chloro substituent may direct electrophilic interactions in biological systems .
  • Comparison :
    • The rigid bicyclic group contrasts with the flexible cycloheptyl ring in the target compound, suggesting differences in conformational adaptability during binding.
c. 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
  • Substituents :
    • R1: 4-Chlorophenyl (para-chloro substitution).
    • R2: Phenyl (simple aromatic group).
  • Key Features: Minimal steric bulk compared to butyl or cycloheptyl substituents.
  • Comparison :
    • The absence of long alkyl or cyclic chains results in lower molecular weight (262.76 g/mol vs. ~302 g/mol for the target compound), likely affecting solubility and bioavailability.

Comparative Data Table

Compound Name Molecular Weight (g/mol) R1 Substituent R2 Substituent Key Structural/Functional Attributes
This compound ~302 4-Butylphenyl Cycloheptyl Flexible ring, high lipophilicity
1-Benzoyl-3-(4-n-butylphenyl)thiourea 328.41* 4-n-Butylphenyl Benzoyl Polar carbonyl group, planar geometry
1-(3-Chlorophenyl)-3-(bicyclo[...])thiourea ~349* 3-Chlorophenyl Bicyclo[2.2.1]heptane Rigid bicyclic system, steric hindrance
1-(4-Chlorophenyl)-3-phenylthiourea 262.76 4-Chlorophenyl Phenyl Low steric bulk, electron-withdrawing chloro

*Calculated based on molecular formulas.

Research Findings and Implications

  • Solubility and Lipophilicity :
    • The cycloheptyl group in the target compound likely enhances lipid solubility compared to the benzoyl derivative but reduces it relative to the bicyclic analog .
  • Binding Interactions :
    • The 4-butylphenyl group may engage in hydrophobic interactions more effectively than the smaller phenyl or chlorophenyl groups in analogs .
    • Rigid substituents (e.g., bicyclo[2.2.1]heptane ) could improve target selectivity but limit adaptability to dynamic binding pockets.
  • Synthetic Accessibility :
    • The linear butyl chain and cycloheptyl group in the target compound may simplify synthesis compared to bicyclic systems , though steric effects during coupling reactions could pose challenges.

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